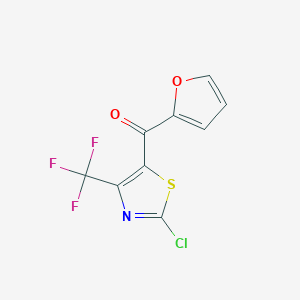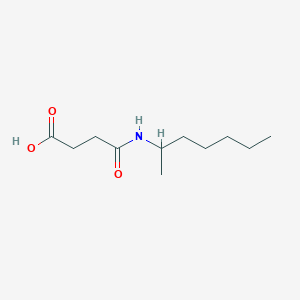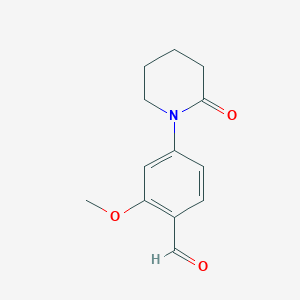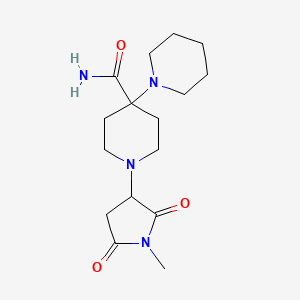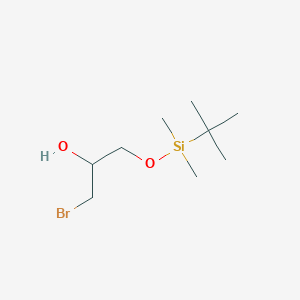![molecular formula C32H14N4O8 B12445077 2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)
2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione is a complex organic compound characterized by multiple isoindole and dioxoisoindole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include phthalic anhydride and amines, which undergo cyclization and oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product .
化学反应分析
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoindole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state isoindole derivatives, while reduction can produce partially reduced compounds with different functional groups .
科学研究应用
2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
作用机制
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-(1,3-dioxoisoindol-2-yl)-N-m-tolyl-propionamide: Another isoindole derivative with similar structural features.
2-(2-{[2-(1,3-dioxoisoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: A compound with comparable isoindole and dioxoisoindole groups.
2-(1,3-dioxoisoindolin-2-yl)acetic acid: A simpler derivative with a single isoindole group.
Uniqueness
2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione stands out due to its multiple isoindole and dioxoisoindole groups, which confer unique structural and chemical properties.
属性
分子式 |
C32H14N4O8 |
|---|---|
分子量 |
582.5 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H14N4O8/c37-25-17-5-1-2-6-18(17)26(38)33(25)35-29(41)21-11-9-15(13-23(21)31(35)43)16-10-12-22-24(14-16)32(44)36(30(22)42)34-27(39)19-7-3-4-8-20(19)28(34)40/h1-14H |
InChI 键 |
FTYBLBFAJDLCKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=CC6=C(C=C5)C(=O)N(C6=O)N7C(=O)C8=CC=CC=C8C7=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


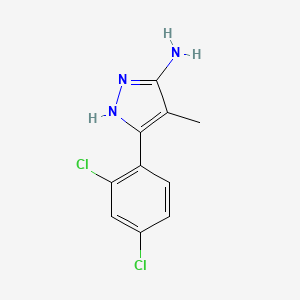
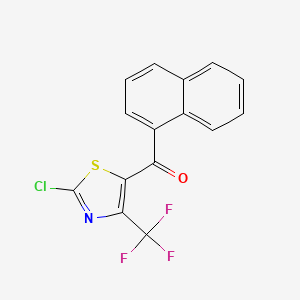
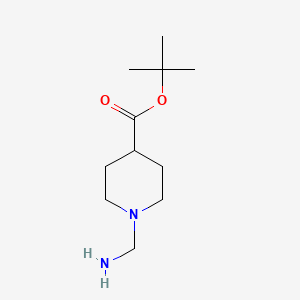
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)
